

# methods for validating the on-target mechanism of action of SGC-iMLLT

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# Validating the On-Target Mechanism of SGCiMLLT: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

**SGC-iMLLT** is a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), crucial proteins involved in transcriptional regulation through the recognition of acetylated histones.[1] Validating the on-target mechanism of action is a critical step in utilizing such probes to ensure that the observed biological effects are a direct consequence of inhibiting the intended target. This guide provides a comparative overview of key experimental methods for validating the on-target activity of **SGC-iMLLT**, alongside alternative probes, and includes detailed experimental protocols and supporting data.

## **Comparative Analysis of MLLT1/3 Chemical Probes**

The following tables summarize the quantitative data for **SGC-iMLLT** and its alternatives, providing a clear comparison of their biochemical and cellular potencies.

Table 1: Biochemical Potency against MLLT1/3 YEATS Domains



Compound	Target	Assay Type	IC50 (nM)	Kd (nM)
SGC-iMLLT	MLLT1	-	-	129[2][3]
MLLT3	-	-	77[2][3]	_
MLLT1/3 Interaction	AlphaScreen	260[2]	-	_
SGC-iMLLT-N (Negative Control)	MLLT1	CETSA	No stabilization up to 10 μM[1]	-
NVS-MLLT-1	MLLT1	AlphaScreen	150[4][5]	109[6]
MLLT3	AlphaScreen	254[4]	-	
PFI-6	MLLT1	AlphaScreen	140[7][8]	-
MLLT3	AlphaScreen	160[7][8]	-	

Table 2: Cellular Target Engagement

Compound	Assay Type	Cell Line	IC50 (μM)
SGC-iMLLT	NanoBRET	HEK293T	-
CETSA	MV4;11	Stabilizes MLLT1[1]	
FRAP	U2OS	Reduces recovery half-life[1]	_
SGC-iMLLT-N (Negative Control)	NanoBRET	-	5.8[1]
NVS-MLLT-1	NanoBRET	-	0.5[4]
PFI-6	NanoBRET	-	Cellular engagement confirmed[9]

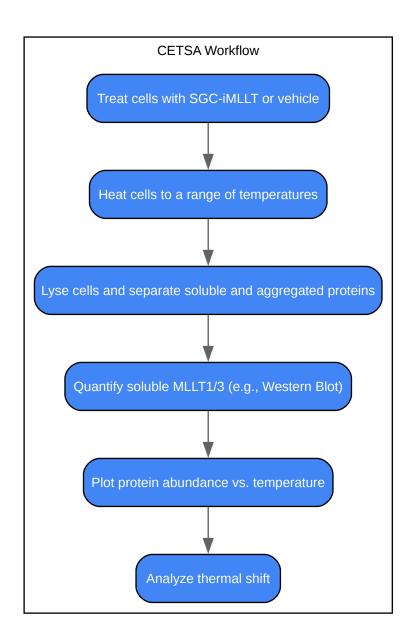
## **Key Experimental Validation Methods**



Several orthogonal methods are employed to robustly validate the on-target mechanism of action of **SGC-iMLLT**.

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is a powerful technique to verify target engagement in a cellular context.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.



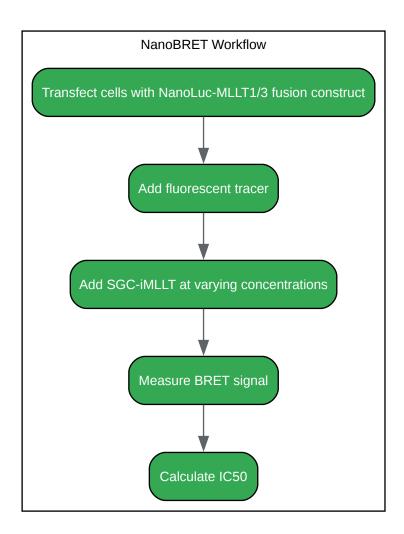
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Figure 1: CETSA experimental workflow.

### NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.



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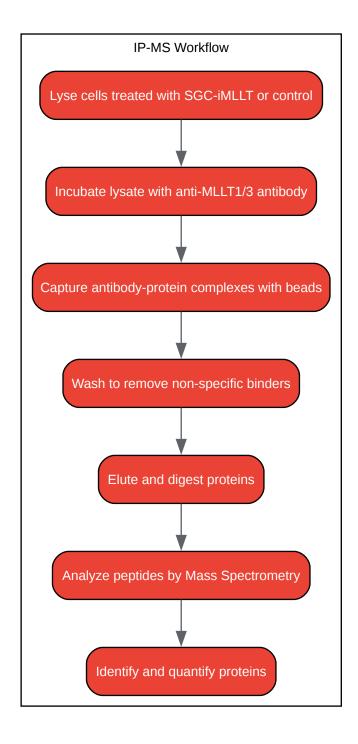
Figure 2: NanoBRET experimental workflow.



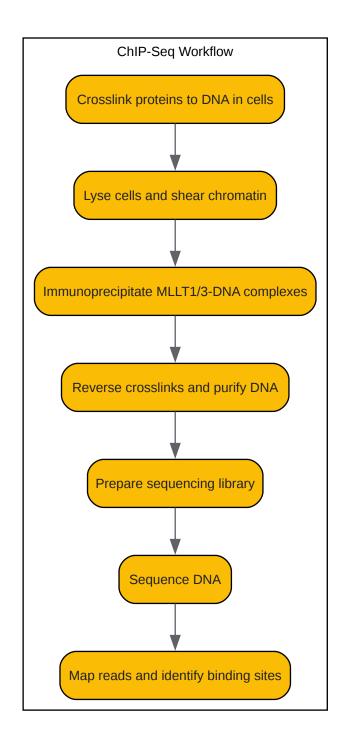
# Immunoprecipitation followed by Mass Spectrometry (IP-MS)

IP-MS is used to confirm the direct interaction of **SGC-iMLLT** with MLLT1/3 and to identify the protein complex components.



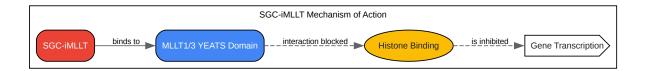












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